Trilithium vanadium tetraoxide

描述

属性

CAS 编号 |

15593-56-3 |

|---|---|

分子式 |

Li3O4V |

分子量 |

135.7621 |

IUPAC 名称 |

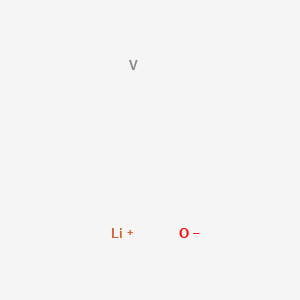

lithium;oxygen(2-);vanadium |

InChI |

InChI=1S/Li.O.V/q+1;-2; |

SMILES |

[Li+].[O-2].[V] |

同义词 |

trilithium vanadium tetraoxide |

产品来源 |

United States |

Synthetic Methodologies for Trilithium Vanadium Tetraoxide Materials

Solid-State Reaction Approaches for Li3VO4 Synthesis

Solid-state reaction is a conventional and widely utilized method for synthesizing a variety of inorganic materials, including Li3VO4. researchgate.netresearchgate.net This approach involves the direct reaction of solid precursors at elevated temperatures to form the desired product.

The high-temperature solid-state synthesis of Li3VO4 typically involves intimately mixing stoichiometric amounts of lithium and vanadium precursors, followed by a calcination process. researchgate.net A common procedure involves mixing powders of lithium carbonate (Li2CO3) and vanadium pentoxide (V2O5) and annealing the mixture in a controlled atmosphere. researchgate.net The process often requires a two-step heating schedule to ensure the formation of a single-phase product. For instance, an initial annealing at a lower temperature (e.g., 600 °C) can be followed by a higher temperature treatment (e.g., 900 °C) to complete the reaction and improve crystallinity. researchgate.net The synthesis can also be carried out in an oxygen atmosphere to ensure the correct stoichiometry and oxidation state of the final compound. researchgate.net

A variation of this method is the microwave-assisted solid-state reaction, which can significantly reduce reaction times. mju.ac.th In this technique, the precursor mixture absorbs microwave energy, leading to rapid internal heating. mju.ac.th This method combines the simplicity of solid-state reactions with the efficiency of microwave heating. mju.ac.th

The choice of precursors and their stoichiometric ratio is paramount in solid-state synthesis to obtain pure-phase Li3VO4. Common lithium sources include lithium carbonate (Li2CO3), lithium hydroxide (B78521) (LiOH·H2O), and lithium nitrate (B79036) (LiNO3), while vanadium pentoxide (V2O5) is the most common vanadium source. researchgate.netmju.ac.thrsc.org

The reactivity of the precursors can affect the required reaction temperature and duration. For example, using lithium hydroxide, which has a lower decomposition temperature than lithium carbonate, can sometimes facilitate the reaction at lower temperatures. The stoichiometry must be carefully controlled to a Li:V molar ratio of 3:1 to prevent the formation of other lithium vanadate (B1173111) phases. researchgate.net

Furthermore, aliovalent anion doping can be achieved through solid-state reactions by introducing different precursors. For example, nitrogen-doped Li3VO4 has been synthesized via a solid-state reaction using lithium nitride (Li3N) along with V2O5 and a lithium source like Li2CO3 or LiOH·H2O. rsc.org This approach demonstrates how precursor selection can be used to intentionally modify the final compound's structure and properties. rsc.org

Table 1: Comparison of Solid-State Synthesis Parameters for Li3VO4

| Method | Lithium Precursor | Vanadium Precursor | Other Precursors | Temperature/Conditions | Reference |

|---|---|---|---|---|---|

| Conventional Solid-State | Li2CO3 | V2O5 | - | 600 °C for 5h, then 900 °C for 3h in air | researchgate.net |

| N-Doping Solid-State | Li2CO3 or LiOH·H2O | V2O5 | Li3N | High Temperature | rsc.org |

| Microwave-Assisted | LiNO3 | V2O5 | Silica (from rice husk ash) | 600W for 5 min | mju.ac.th |

Solution-Based Synthesis Routes for Li3VO4

Solution-based synthesis methods offer several advantages over solid-state reactions, including lower reaction temperatures, better control over particle morphology and size, and improved homogeneity of the final product. researchgate.netnih.gov These routes include sol-gel, hydrothermal/solvothermal, and precipitation techniques. researchgate.net

The citrate (B86180) sol-gel method is a popular wet-chemical technique for synthesizing complex oxides. nih.gov In this process, metal precursors are dissolved in a solvent, and a chelating agent, most commonly citric acid, is added. nih.govacs.org The citric acid forms stable complexes (chelates) with the metal cations (lithium and vanadium), distributing them uniformly throughout the solution. nih.gov Upon gentle heating, the solvent evaporates, leading to the formation of a viscous gel. This gel contains a homogeneous mixture of the precursors at an atomic level. Subsequent calcination of this gel precursor at a relatively low temperature combusts the organic components and yields the final oxide product. nih.gov

This method has been successfully used to synthesize both undoped and doped Li3VO4. univen.ac.za Studies have shown that Li3VO4 powders prepared by the citrate sol-gel method can be obtained at lower temperatures compared to conventional solid-state reactions. researchgate.net The use of citric acid not only acts as a chelating agent but can also serve as a carbon source for creating Li3VO4/C composites when the final calcination is performed in an inert atmosphere. acs.org The choice of other organic additives, such as tartaric acid or malic acid, can also influence the morphology and crystallite size of the resulting material. researchgate.netresearchgate.net

Table 2: Overview of Citrate Sol-Gel Synthesis for Li3VO4

| Precursors | Chelating Agent | Doping Element | Calcination Conditions | Key Finding | Reference |

|---|---|---|---|---|---|

| Metal salts | Citric Acid | Na, K, Cr | Not specified | Successfully synthesized doped Li3VO4 with orthorhombic structure. | univen.ac.za |

| Metal ions | Citric Acid | - | Lower temperature than solid-state | Produces powders with smaller diameter (~80nm). | researchgate.net |

| CH3COOLi, NH4VO3 | Citric Acid | Sm | Stepwise annealing | Citric acid acts as chelating agent and carbon source. | acs.org |

| Not specified | Citric Acid | - | Not specified | Used to synthesize nanosized Li3VO4. | acs.org |

Hydrothermal and solvothermal synthesis are methods that involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures in a sealed vessel, such as an autoclave. uow.edu.aubohrium.com These techniques are highly effective for producing well-crystallized materials with controlled morphologies.

A rapid hydrothermal method using V2O5 and LiOH as precursors has been demonstrated for Li3VO4 synthesis. uow.edu.au By varying the ratio of these precursors, it is possible to control the morphology and preferred crystal facets of the final product. uow.edu.au A microwave-assisted hydrothermal route has also been shown to effectively produce Li3VO4 nanocrystals, where the solvent type plays a crucial role in determining the final crystal size and morphology. researchgate.net

Solvothermal synthesis offers further versatility by using organic solvents, sometimes in combination with water. An ultrafast solvothermal method, taking only 10 minutes, has been developed to produce uniform Li3VO4 microspheres using ammonium (B1175870) metavanadate (NH4VO3) and lithium hydroxide monohydrate (LiOH·H2O) as precursors. bohrium.comx-mol.com A novel variation is the uniform rotation solvothermal (URS) method, which helps to prevent particle agglomeration and can be used to synthesize composites like graphene-wrapped Li3VO4. rsc.orgrsc.org

Table 3: Comparison of Hydrothermal and Solvothermal Synthesis of Li3VO4

| Method | Precursors | Solvent | Time/Temperature | Resulting Morphology | Reference |

|---|---|---|---|---|---|

| Rapid Hydrothermal | V2O5, LiOH | Water | Not specified | Controlled facets and morphologies | uow.edu.au |

| Microwave-Assisted Hydrothermal | Not specified | Various | Not specified | Nanocrystals, porous structure | researchgate.net |

| Ultrafast Solvothermal | NH4VO3, LiOH·H2O | Not specified | 10 min | Uniform microspheres (~1.8 µm) | bohrium.comx-mol.com |

| Uniform Rotation Solvothermal (URS) | NH4VO3, LiOH·H2O | Water/Ethylene (B1197577) Glycol | 180 °C for 2h | Graphene-wrapped Li3VO4 | rsc.orgrsc.org |

Precipitation is another conventional wet-chemical method used for the synthesis of Li3VO4. researchgate.net This strategy typically involves dissolving the precursors in a solvent and then inducing the formation of a solid product (precipitate) by changing the solution's conditions, such as pH, temperature, or concentration. electrochemsci.org

Nanosized lithium vanadates have been synthesized by controlling the pH of a solution containing vanadium pentoxide dissolved in lithium hydroxide. electrochemsci.org By adjusting the pH with an acid like HNO3, different phases of lithium vanadate can be precipitated. Subsequent heat treatment of the precipitate may be necessary to obtain the pure Li3VO4 phase. For instance, a precipitate formed at a specific pH, when treated with oxygen, yielded a product containing Li3VO4. electrochemsci.org Research has indicated that Li3VO4 synthesized via precipitation can exhibit excellent electrochemical properties, such as high cyclability, when used as an anode material. researchgate.net

Advanced Processing Techniques for Li3VO4 Nanomaterials and Composites

The limitations of conventional solid-state reactions, such as high temperatures and lack of morphological control, have spurred the development of advanced processing techniques. These methods are designed to produce Li3VO4 with specific characteristics like high surface area, controlled particle size, and uniform carbon coatings, which are crucial for enhancing its performance in applications such as lithium-ion batteries.

Freeze-Drying and Post-Annealing for Li3VO4 Architectures

Freeze-drying, or lyophilization, followed by a post-annealing treatment, is a method utilized to create unique Li3VO4 architectures. This process involves freezing a solution containing the precursors and then removing the solvent by sublimation under vacuum. The subsequent heat treatment in an inert atmosphere can initiate a partial surface phase transformation. researchgate.net For instance, this method has been used to integrate Li3VO4 with a conductive LiVO2 layer and a carbon matrix. researchgate.net The process begins with the rapid freezing of a precursor gel, which is then subjected to annealing. ntu.edu.sg This technique is crucial for developing materials with enhanced electrochemical properties by creating synergistic effects between the different components of the composite. researchgate.net

The annealing step, which takes place between freezing and primary drying, is an optimization technique where the frozen solution is heated above its glass transition temperature for a specific duration. polito.it This influences the final product's characteristics by promoting phenomena like Ostwald ripening and glassy state relaxation. polito.itmdpi.com

Spray-Drying Methodologies for Controlled Morphology of Li3VO4

Spray-drying is a scalable and rapid method for producing spherical Li3VO4 particles, ranging from nano to micron sizes, often free from agglomeration. xmu.edu.cnnih.gov This technique involves atomizing a precursor solution or suspension into fine droplets inside a hot gas flow, which evaporates the solvent and leaves behind dry powder. nih.gov It is a versatile method that allows for the incorporation of carbon into the composite material, which is beneficial for improving electrical conductivity. xmu.edu.cn

Researchers have successfully synthesized mesoporous Li3VO4/Carbon (LVO/C) hollow spheres using a facile spray-drying method. xmu.edu.cn This approach offers precise control over the material's morphology and crystal structure in a single step, without the need for templates or post-treatment. acs.org A key finding is that ultrafast drying during the spray-drying process can kinetically "freeze" the cation arrangement, leading to the formation of a metastable, cation-disordered Li3VO4 phase. acs.org This disordered structure has been shown to exhibit superior rate capabilities. acs.org

| Precursor Solution | Drying Temperature (°C) | Atomizing Gas | Resulting Morphology | Reference |

| Aqueous solution of LiOH and V2O5 | 90 | Nitrogen | Cation-disordered LVO | acs.org |

| Not specified | Not specified | Not specified | Mesoporous LVO/C hollow spheres | xmu.edu.cn |

Electrospinning Techniques for Li3VO4 Nanofiber Formation

Electrospinning has emerged as a straightforward and effective method for producing continuous one-dimensional (1D) nanofibers of Li3VO4. researchgate.netresearchgate.netencyclopedia.pub This technique utilizes a high-voltage electric field to draw a polymer solution containing the material precursors into ultrathin fibers. encyclopedia.pub The resulting nanofibers possess a large specific surface area and can be fabricated into interwoven mats, which can enhance the mechanical integrity of electrodes. researchgate.net

A one-pot electrospinning method has been successfully used to synthesize Li3VO4@C nanofibers on a large scale. researchgate.net In this unique structure, nanosized Li3VO4 particles are uniformly embedded within an amorphous carbon matrix. researchgate.net This configuration offers several advantages, including high reactivity from the nanosized Li3VO4, a stable electrode/electrolyte interface due to carbon encapsulation, improved electronic conductivity, and buffering of volume changes during cycling. researchgate.net Coaxial electrospinning has also been employed to create core-shell structures with a Li3VO4 core and a nitrogen-doped carbon shell, further enhancing performance. researchgate.net

| Technique | Precursors | Resulting Structure | Key Benefit | Reference |

| One-pot electrospinning | Not specified | Li3VO4@C nanofibers | Enhanced reversible capacity | researchgate.net |

| Coaxial electrospinning | Not specified | Core (LVO)-shell (NC) nanoribbons | Enhanced mechanical integrity | researchgate.net |

Mechanochemical Synthesis (Ball-Milling) of Li3VO4 Phases

Mechanochemical synthesis, primarily through high-energy ball milling, is a technique used to produce nanocrystalline materials and induce phase changes through mechanical force. nih.govrsc.org This method can be used to break down Li3VO4 into the nanometer scale, which increases the active surface area and shortens the diffusion distance for lithium ions. rsc.orgresearchgate.net

A significant application of this technique is the creation of a "pure cation-disordered" Li3VO4 phase by treating pristine Li3VO4 in a high-energy ball mill. nih.gov Studies have shown a progressive loss of crystalline order with increasing milling duration, leading to a material with superior rate capability. nih.gov This enhancement is attributed to the cation-disordering effect, which improves lithium-ion mobility. nih.gov Mechanosynthesis can also be used to prepare a wide range of Li-TM-O (TM = transition metal) compositions with disordered rock-salt structures, although these phases are often metastable. whiterose.ac.uk

Aerosol-Assisted Synthesis of Colloidal Li3VO4 Aggregates

Aerosol-assisted synthesis is a scalable, continuous route for producing Li3VO4 colloidal aggregates with controlled morphology. acs.org This method uses an aerosol device with furnaces set at different temperatures to dry droplets of a precursor solution before thermal transformation. acs.org By adjusting the precursor chemistry, different morphologies, such as spherical and platelet-like aggregates, can be obtained. acs.org

The key to controlling the morphology lies in managing the intermediate stages that occur during particle formation. researchgate.net It has been demonstrated that the electrochemical response of Li3VO4 is strongly dependent on its morphology. acs.orgresearchgate.net Optimized spherical morphologies produced via this route have shown to outperform Li3VO4 anodes made by less scalable methods. acs.org

| Precursors | Furnace Temperatures (°C) | Resulting Morphologies | Reference |

| V2O5, LiOH, or LiNO3 in aqueous solution | 300 (first furnace), 700 (second furnace) | Spherical and platelet-like colloidal aggregates | acs.org |

Impact of Synthesis Parameters on Crystalline Phase Development and Material Microstructure in Li3VO4

The synthesis parameters employed during the fabrication of Li3VO4 play a critical role in determining its final crystalline phase and microstructure, which in turn dictates its electrochemical behavior.

The choice of synthesis method and subsequent treatments directly influences the resulting crystalline phase. For instance, the high-temperature γ-Li3VO4 phase, which has a LISICON (Lithium Super Ionic CONductor) crystal structure, is typically stable only above 700°C and transitions to the β-phase upon cooling. researchgate.netacs.org However, substituting a portion of the vanadium with titanium (Ti4+) has been shown to stabilize the γ-phase at room temperature. acs.org X-ray diffraction analysis has confirmed that substituting 20 atom % of V5+ with Ti4+ results in a single-phase γ-LVO. acs.org Similarly, mechanochemical treatment can induce a "pure cation-disordered" wurtzite-type Li3VO4 phase, with the degree of disorder increasing with milling time. nih.gov In spray-drying, the drying rate is a crucial parameter; ultrafast drying kinetically stabilizes a cation-disordered phase, while slower drying allows for the emergence of the thermodynamically stable cation-ordered phase. acs.org

The microstructure of Li3VO4, including particle size, morphology, and the presence of carbon coatings, is heavily influenced by the synthesis conditions. In sol-gel synthesis, the use of different organic additives like tartaric acid, malic acid, or glucose as chelating agents and carbon sources critically affects the morphology and crystallite size of the final product. arxiv.orgarxiv.org For example, using carboxylic acids can result in a mesoporous structure with a high surface area. arxiv.orgarxiv.org In a facile solid-state method, the introduction of carbon materials during synthesis was found to effectively restrain particle growth, reducing the particle size from 3-7 µm to 200-500 nm. nankai.edu.cn Similarly, in solvothermal synthesis, the choice of solvent and the amount of additives like PVP are important factors in controlling the formation of uniform microspheres. bohrium.com The calcination temperature is another key parameter; for instance, Li3VO4 samples sintered at 600°C have shown optimal electrochemical performance compared to those treated at other temperatures. researchgate.net

Crystal Structure, Polymorphism, and Structural Dynamics of Trilithium Vanadium Tetraoxide

Crystallographic Analysis of Li3VO4 Polymorphs

The crystallographic identity of Trilithium vanadium tetraoxide is defined by its polymorphic nature, primarily manifesting in the orthorhombic crystal system.

Orthorhombic Crystal System and Space Group Designations of Li3VO4

This compound is known to crystallize in the orthorhombic system, with different polymorphs characterized by distinct space group designations. The low-temperature βII-phase of Li3VO4 is a well-studied form. jkps.or.kr One common orthorhombic structure, derived from beta-beryllia, crystallizes in the Pnma space group, with an international number of 62. materialsproject.org Another orthorhombic polymorph, with an Enargite structure, is characterized by the Pmn2₁ space group, corresponding to international number 31. materialsproject.org The room temperature structure is typically identified as the βII phase. jkps.or.kr

Table 1: Crystallographic Data for Li3VO4 Orthorhombic Polymorphs

| Property | Polymorph 1 | Polymorph 2 |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group Symbol | Pnma | Pmn2₁ |

| International Number | 62 materialsproject.org | 31 materialsproject.org |

| Point Group | mmm materialsproject.org | mm2 materialsproject.org |

| Lattice Parameters (a, b, c) | a = 5.46 Å, b = 6.36 Å, c = 4.99 Å jkps.or.kr | a = 4.91 Å, b = 5.42 Å, c = 6.28 Å materialsproject.org |

Coordination Environments within the Li3VO4 Lattice (e.g., VO4 Tetrahedra, LiO4 Tetrahedra)

The crystal structure of Li3VO4 is fundamentally composed of corner-sharing VO₄ and LiO₄ tetrahedra, which form a three-dimensional framework. acs.org This arrangement creates a network with numerous vacant sites and channels conducive to lithium-ion transport. acs.org

Within the lattice, the vanadium (V⁵⁺) ion is bonded to four oxygen atoms, forming VO₄ tetrahedra. materialsproject.orgmaterialsproject.org In the Pnma structure, these tetrahedra share corners with twelve surrounding LiO₄ tetrahedra. materialsproject.org The V-O bond lengths are typically around 1.72 Å to 1.73 Å. materialsproject.orgmaterialsproject.org

The lithium (Li⁺) ions also occupy tetrahedral sites, bonded to four oxygen atoms to form LiO₄ tetrahedra. materialsproject.orgmaterialsproject.org In the Pnma space group, there are two distinct, or inequivalent, Li⁺ sites. materialsproject.org In one site, the LiO₄ tetrahedron shares corners with four VO₄ and six other LiO₄ tetrahedra, and it shares an edge with one LiO₄ tetrahedron. materialsproject.org In the second site, the LiO₄ tetrahedron shares corners with four VO₄ and four LiO₄ tetrahedra, while sharing edges with two LiO₄ tetrahedra. materialsproject.org The Li-O bond distances in these tetrahedra range from approximately 1.93 Å to 2.01 Å. materialsproject.org Similarly, the Pmn2₁ structure also features two inequivalent Li⁺ sites, where each LiO₄ tetrahedron shares corners with four VO₄ and eight LiO₄ tetrahedra. materialsproject.org

Table 2: Coordination Environment Details in Li3VO4 (Pnma structure)

| Ion | Coordination Geometry | Connectivity | Bond Length Range (Å) |

| V⁵⁺ | Tetrahedron (VO₄) | Shares corners with 12 LiO₄ tetrahedra. materialsproject.org | 1.72 - 1.73 materialsproject.org |

| Li⁺ (Site 1) | Tetrahedron (LiO₄) | Shares corners with 4 VO₄ and 6 LiO₄ tetrahedra; shares an edge with 1 LiO₄ tetrahedron. materialsproject.org | 1.93 - 1.99 materialsproject.org |

| Li⁺ (Site 2) | Tetrahedron (LiO₄) | Shares corners with 4 VO₄ and 4 LiO₄ tetrahedra; shares edges with 2 LiO₄ tetrahedra. materialsproject.org | 1.93 - 2.01 materialsproject.org |

Phase Transitions in Li3VO4 Systems

Li3VO4 undergoes several phase transitions, particularly at elevated temperatures, which are critical to understanding its material properties and synthesis.

High-Temperature Phase Transformations of Li3VO4 (e.g., βII, γI, γII Phases)

Li3VO4 is known to have three primary phases: βII, γI, and γII. jkps.or.kr The βII-phase is stable at room temperature. jkps.or.kr Upon heating, it undergoes structural changes. High-temperature X-ray diffraction experiments have shown that the βII phase transforms to the γII phase at temperatures above 770°C. jkps.or.kr This transformation proceeds through an intermediate phase, which appears between approximately 706°C and 767°C. jkps.or.kr These multiple phase transitions between its melting point and room temperature can lead to micro-cracks in crystals grown from a melt. jkps.or.kr

Influence of Temperature on Li3VO4 Phase Stability

Temperature is a critical factor governing the stability of Li3VO4 polymorphs. The βII phase is the thermodynamically stable form at low temperatures, including ambient conditions. jkps.or.kr As the temperature increases, the stability shifts towards the γ phases. The transition from the βII phase to the high-temperature γII phase is a notable characteristic. jkps.or.kr The presence of these temperature-induced phase transitions means that controlling the thermal environment is crucial during the synthesis and processing of Li3VO4 to obtain a desired phase and to avoid structural defects like cracking. jkps.or.kr The thermal stability of the material is also a factor in its performance in high-temperature applications, where Li3VO4 coating can improve the stability of other materials by promoting ion transport and reducing side reactions with electrolytes at elevated temperatures. frontiersin.orgnih.gov

Structural Reorganization During Electrochemical Cycling in Li3VO4

When used as an anode material in lithium-ion batteries, Li3VO4 undergoes significant but often reversible structural changes during the insertion and extraction of lithium ions. The β-phase of Li3VO4 has been reported to undergo a drastic and irreversible structural change during the initial electrochemical cycles. researchgate.net

In-situ synchrotron X-ray diffraction (SXRD) studies have provided direct evidence of these structural transformations. nih.gov During the discharge process (lithiation), the initial Li3VO4 structure transforms into two reversible intermediate phases. The first, a Li₃₊ₓVO₄ phase (where 0 < x < 1.5), forms at a voltage of approximately 0.45 V. nih.gov Upon further discharge to 0.20 V, a second intermediate phase, Li₃₊ᵧVO₄ (where 1.5 < y < 2), is formed. nih.gov

During the subsequent charging process (delithiation), these transformations are reversed. As the cell is charged back to 3.0 V, the peaks corresponding to the Li₃₊ₓVO₄ and Li₃₊ᵧVO₄ phases diminish, and the structure reverts to the initial Li3VO4 phase. nih.gov This three-phase lithiation/delithiation process highlights the dynamic nature of the crystal structure during operation. nih.gov In some cases, an "electrochemical reconstruction" can occur, where Li3VO4 aggregates transform into well-dispersed nanocrystals, which can enhance electrochemical performance. researchgate.net The formation of V⁴⁺/V⁵⁺ hybrid states during cycling can also expand the diffusion space for lithium ions within the structure. acs.org

The electrochemical behavior of this compound (Li3VO4) as an electrode material is intrinsically linked to its complex structural evolution during lithium intercalation and deintercalation. These dynamic changes, involving phase transformations, cation migration, and lattice distortions, are critical to understanding its performance, reversibility, and stability.

1 Lithium Insertion-Induced Host Lattice Distortions and Transformations (e.g., H1→H2, H2→C)

The process of lithium insertion into the Li3VO4 host structure induces significant distortions and phase transformations. researchgate.netacs.org Computational and experimental studies have identified a key mechanism involving the structural rearrangement of the host material as it incorporates additional lithium ions. researchgate.netacs.org

For lithium insertion up to two additional ions (resulting in Li5VO4), the phases are energetically stabilized by a distortion of the initial hexagonal close-packed (hcp) oxygen array. researchgate.netacs.orgresearchgate.net This transformation is denoted as H1→H2. researchgate.netacs.orgresearchgate.net The H1 phase represents the initial hexagonal structure of Li3VO4, which transitions to the distorted H2 phase to accommodate the inserted lithium and the larger reduced vanadium ions. researchgate.net Specifically, a stable intermediate H2-Li5VO4 phase is formed following a biphasic region. researchgate.netacs.orgresearchgate.net

Upon attempting to insert a third lithium ion to form Li6VO4, a more drastic, reconstructive phase transformation occurs. researchgate.netacs.org This is known as the H2→C transformation, where the material converts to a cubic antifluorite-type structure. researchgate.netacs.orgcsic.es This transformation involves major structural rearrangements. researchgate.netacs.org

| Transformation | Composition Range | Description | Resulting Phase |

|---|---|---|---|

| H1 → H2 | Li3VO4 → Li5VO4 (0 < x < 2 in Li3+xVO4) | Distortion of the initial hexagonal oxygen package. researchgate.netacs.org | H2-Li5VO4researchgate.netacs.org |

| H2 → C | Li5VO4 → Li6VO4 (x = 3 in Li3+xVO4) | Reconstructive transformation to a cubic structure. researchgate.netacs.org | Antifluorite-type Li6VO4researchgate.netacs.org |

2 Reversibility and Irreversibility of Structural Changes in Li3VO4

The reversibility of the structural changes in Li3VO4 is highly dependent on the extent of lithium insertion. The H1→H2 transformation, which occurs during the insertion of up to two lithium ions, is considered largely reversible. researchgate.netacs.orgresearchgate.net The close structural relationship between the H1 and H2 phases supports an insertion reaction as the primary mechanism for reversible cycling in this composition range. researchgate.netacs.org

In contrast, the H2→C transformation associated with the insertion of a third lithium ion is considered unlikely to be reversible. researchgate.netacs.org The major structural rearrangements and significant volume changes involved in this reconstructive phase transformation hinder the ability of the structure to return to its previous state upon delithiation. researchgate.netacs.orgcsic.es

Furthermore, studies have shown that Li3VO4 can undergo a drastic and irreversible structural change during the initial few cycles. core.ac.ukresearchgate.netacs.org This "activation process" involves the irreversible migration of cations, leading to a disordered phase. core.ac.ukacs.org While the pristine structure is not recovered, this resulting cation-disordered phase can then accommodate lithium ions more smoothly and reversibly in subsequent cycles. core.ac.ukacs.org In-situ X-ray diffraction has confirmed that upon further lithiation, the pristine Li3VO4 can irreversibly convert into a disordered structure. core.ac.uk However, other in-situ studies have also suggested that upon charging back to a higher voltage, the initial Li3VO4 phase can become dominant again, indicating a degree of reversibility. nih.gov

3 Cation Disordering Phenomena in Li3VO4 (e.g., Wurtzite-Type Disorder, Li/V Migration)

Cation disorder is a critical phenomenon in Li3VO4 that significantly impacts its electrochemical properties. The low-temperature polymorph, β-Li3VO4, possesses an ordered structure isostructural with β-Li3PO4, which belongs to the family of ordered ZnS-Wurtzite type structures. core.ac.uk However, this ordered arrangement can be disrupted.

During electrochemical cycling, particularly during the initial lithiation process, a progressive and irreversible migration of lithium (Li) and vanadium (V) ions from their original tetrahedral sites to octahedral sites occurs. core.ac.ukacs.org This cation mixing leads to the formation of a cation-disordered phase. core.ac.ukacs.org This phenomenon has been confirmed by in-situ X-ray diffraction and X-ray absorption fine structure analyses. core.ac.ukacs.org The resulting disordered structure has been described as a "Li2VO2-type" structure, which retains the hexagonal close-packing (hcp) oxygen array but with Li and V cations randomly distributed. core.ac.uk This electrochemically-induced cation disordering can shift the reaction mechanism from a two-phase reaction to a more favorable solid-solution reaction. acs.org

This cation-disordered structure can also be achieved through non-electrochemical methods, such as mechanochemical treatment (high-energy ball milling) or direct synthesis via spray-drying. acs.orgnih.govresearchgate.net These methods can "freeze" a metastable disordered phase, which disrupts long-range cation ordering while preserving short-range periodicity. acs.org The resulting material exhibits enhanced lithium-ion diffusivity and superior rate capability compared to its ordered counterpart. acs.orgacs.org

4 Volume Expansion and Contraction Mechanisms Associated with Lithium Intercalation in Li3VO4

The dimensional stability of an electrode material during cycling is crucial for its long-term performance. This compound exhibits varied volume expansion depending on the degree of lithium intercalation.

The reversible insertion of the first two lithium ions (the H1→H2 transformation to form Li5VO4) is associated with a moderate and manageable volume expansion of approximately 4%. researchgate.netacs.orgmdpi.com This limited volume change is a key advantage, as it contributes to superior structural and cycling stability by minimizing stress and strain on the electrode during charge and discharge cycles. mdpi.comacs.org

In stark contrast, the insertion of a third lithium ion (the H2→C transformation to form Li6VO4) involves a major volume variation calculated to be around 20%. researchgate.netacs.orgcsic.es This substantial volume change is a primary reason for the irreversibility of this step and is generally avoided in practical applications to maintain the structural integrity of the electrode. researchgate.netacs.org The ability to control the morphology, for instance by creating unique nanostructures, can also help prevent undesirable volume expansion during extended cycling. nih.govresearchgate.net

| Process | Resulting Composition | Associated Volume Expansion | Structural Implication |

|---|---|---|---|

| Reversible Li Insertion (H1 → H2) | Li5VO4 | ~4% | Contributes to good cycling stability. researchgate.netacs.orgmdpi.com |

| Irreversible Li Insertion (H2 → C) | Li6VO4 | ~20% | Leads to structural instability and capacity fade. researchgate.netacs.org |

Electronic Structure and Defect Chemistry of Trilithium Vanadium Tetraoxide

Band Structure Engineering in Li₃VO₄

The electronic band structure of a material dictates its electrical conductivity. In the case of Li₃VO₄, its wide band gap is a primary contributor to its low electronic conductivity, which hinders its performance in applications requiring efficient charge transport. acs.orgresearchgate.net Consequently, significant research efforts have been directed towards understanding and modifying its band structure to enhance its electronic properties.

Theoretical Calculations of Electronic Band Gaps in Li₃VO₄

First-principles calculations based on Density Functional Theory (DFT) have been instrumental in elucidating the electronic structure of Li₃VO₄. These theoretical studies provide valuable insights into the material's intrinsic properties and serve as a predictive tool for the effects of modifications. Calculations have determined the intrinsic band gap of bulk Li₃VO₄ to be approximately 3.77 eV. researchgate.net The calculated band gap for the surface of Li₃VO₄ is slightly lower, at 3.65 eV. researchgate.net These theoretical values are in good agreement with experimental optical gap energy measurements, which fall in the range of 3.7-3.9 eV. researchgate.net The large magnitude of the band gap confirms the insulating nature of pristine Li₃VO₄.

| Material Phase | Calculated Band Gap (eV) | Experimental Band Gap (eV) |

|---|---|---|

| Bulk Li₃VO₄ | 3.77 researchgate.net | 3.7-3.9 researchgate.net |

| Surface Li₃VO₄ | 3.65 researchgate.net |

Strategies for Band Gap Reduction and Modulation of Electronic Conductivity in Li₃VO₄

To overcome the limitation of poor electronic conductivity, various strategies have been developed to reduce the band gap of Li₃VO₄ and modulate its electronic conductivity. These approaches primarily involve the introduction of defects and the application of coatings.

One of the most effective strategies is the introduction of oxygen vacancies . The presence of oxygen vacancies creates defect levels within the band gap, just below the conduction band minimum, which can significantly enhance charge transfer and improve electronic conductivity. researchgate.net

Another prominent strategy is doping with various elements. The introduction of foreign atoms into the Li₃VO₄ lattice can alter its electronic structure and, consequently, its conductivity. For instance, doping with samarium (Sm) has been shown to introduce additional electrons, which facilitates the reduction of V⁵⁺ to V⁴⁺, promotes the formation of oxygen vacancies, and reduces the material's band gap, thereby enhancing its electronic conductivity. acs.org Similarly, co-doping with indium (In) and cerium (Ce) can substantially reduce the band gap. researchgate.net Doping with chromium (Cr³⁺) and iron (Fe³⁺) has also been reported to improve electronic conductivity by introducing oxygen vacancies and altering the electronic structure. sci-hub.seresearchgate.net The partial replacement of V⁵⁺ with Ti⁴⁺ has also been shown to increase electronic conductivity. researchgate.net

| Dopant | Resulting Electronic Conductivity (S cm⁻¹) | Reference |

|---|---|---|

| Pristine Li₃VO₄/C | - | acs.org |

| Sm-doped Li₃VO₄/C | 2.94 × 10⁻³ | acs.org |

| Pristine Li₃VO₄ | 2.79 × 10⁻⁴ | researchgate.net |

| In/Ce co-doped Li₃VO₄ | 1.38 × 10⁻² | researchgate.net |

| Pristine Li₃VO₄ | - | sci-hub.se |

| Cr³⁺-doped Li₃VO₄ | Two orders of magnitude larger than pristine | sci-hub.se |

Intrinsic and Extrinsic Defect Formation in Li₃VO₄

Defects, both intentionally introduced (extrinsic) and naturally occurring (intrinsic), play a crucial role in determining the properties of Li₃VO₄. These imperfections in the crystal lattice can significantly influence its electronic and ionic conductivity.

Oxygen Vacancies in Li₃VO₄: Formation Mechanisms and Concentration Control

Oxygen vacancies are a key type of defect in Li₃VO₄ that can dramatically enhance its electronic conductivity. researchgate.net The formation of oxygen vacancies introduces defect-derived states that can act as nucleation centers, potentially lowering the activation energy for phase transformations. researchgate.net

The most common method for creating oxygen vacancies in Li₃VO₄ is through annealing in a reducing atmosphere . nih.govresearchgate.net This can be achieved by heating the material in a vacuum or in the presence of hydrogen gas. nih.govnih.gov The concentration of oxygen vacancies can be controlled by adjusting the annealing temperature and duration. nih.gov

Another mechanism for introducing oxygen vacancies is through aliovalent doping . When a cation with a different charge is substituted into the lattice, oxygen vacancies may be formed to maintain charge neutrality. For example, the incorporation of Fe³⁺ ions has been shown to introduce oxygen vacancies. researchgate.net Similarly, Sm doping promotes the formation of oxygen vacancies by facilitating the reduction of V⁵⁺ to V⁴⁺. acs.org The increase in V⁴⁺ content, which has a larger ionic radius than V⁵⁺, can lead to lattice expansion and the creation of more oxygen vacancies. nih.gov

Interstitial Lithium Ion Defects in Li₃VO₄

Interstitial lithium ions are another type of point defect that can be present in the Li₃VO₄ structure. The crystal structure of γ-Li₃VO₄ consists of a network of corner-shared LiO₄ and VO₄ tetrahedra, with interstitial octahedral sites that are typically vacant. researchgate.net These vacant sites can potentially be occupied by lithium ions, creating interstitial defects.

The formation of interstitial lithium ions can be promoted by certain types of doping. For instance, the partial replacement of V⁵⁺ with Ti⁴⁺ can lead to the formation of additional interstitial Li⁺ ions in the octahedral sites between the tetrahedra. researchgate.net This is believed to improve Li⁺ ion diffusion kinetics. researchgate.net

Influence of Defect Chemistry on Charge Carrier Transport in Li₃VO₄

The intrinsic properties of trilithium vanadium tetraoxide (Li₃VO₄) are characterized by a large band gap, which consequently leads to poor electronic conductivity. researchgate.netwashington.edunih.govresearchgate.net This inherent limitation hinders its performance, particularly in applications such as anodes for lithium-ion batteries. The defect chemistry of Li₃VO₄, which involves the creation of point defects like vacancies and interstitials, plays a crucial role in modulating its charge carrier transport properties. By intentionally introducing defects, both electronic and ionic conductivity can be significantly enhanced.

One of the most effective strategies to improve charge transport in Li₃VO₄ is the introduction of oxygen vacancies. washington.edunih.gov Creating an oxygen-deficient structure, denoted as Li₃VO₄-δ, has been shown to enhance electronic conductivity. researchgate.net The oxygen vacancies act as defects that can improve charge transfer within the lattice. researchgate.net This modification is critical because the poor electrical conductivity is a primary obstacle to the practical application of Li₃VO₄. washington.edunih.govresearchgate.net

The presence of defects also directly influences lithium-ion (Li⁺) transport. Point defects create pathways for ion migration through the crystal lattice. For instance, vacancies can serve as hopping sites for Li⁺ ions, while interstitial defects can facilitate diffusion through a cooperative "knock-on" or interstitialcy mechanism, where a migrating ion displaces a lattice ion into a neighboring interstitial site. bath.ac.ukrsc.orgresearchgate.net The introduction of oxygen vacancies can also serve as nucleation centers that lower the activation energy for phase transitions during the insertion and extraction of lithium ions, thereby improving the material's electrochemical performance and rate capability. washington.edu

Furthermore, doping Li₃VO₄ with other cations (extrinsic defects) can alter the concentration of charge carriers. For example, substituting a cation with a different valence state can introduce vacancies or interstitials to maintain charge neutrality, thereby increasing the ionic conductivity. While the primary focus has been on oxygen vacancies, the broader principles of defect engineering suggest that controlled introduction of various point defects is a key strategy for optimizing both ionic and electronic transport in Li₃VO₄.

Thermodynamic Stability and Formation Energies of Defect Structures in Li₃VO₄

The concentration and type of defects present in a crystal lattice at equilibrium are governed by their thermodynamic stability, which is quantified by the defect formation energy. researchgate.net The formation energy is the energy required to create a specific defect within the perfect crystal structure. A lower formation energy implies a higher concentration of that defect at a given temperature. Understanding these energies is crucial for predicting the behavior of Li₃VO₄ and for designing synthesis methods that promote beneficial defects.

First-principles calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the stability of various defect structures. researchgate.netresearchgate.netgitbook.io For Li₃VO₄, theoretical calculations can determine the formation energies of intrinsic point defects such as lithium vacancies (V'Li), lithium interstitials (Li•i), oxygen vacancies (V••O), and anti-site defects. These calculations help identify the most dominant and thermodynamically favorable defects under different chemical potential conditions. For instance, DFT studies have been employed to investigate the structural and electronic changes associated with oxygen vacancies in Li₃VO₄-δ, confirming that their presence can enhance electronic conductivity. researchgate.net

Experimentally, the creation of defects is often achieved through processes like high-temperature annealing in controlled atmospheres. washington.edunih.gov Annealing Li₃VO₄ in a hydrogen atmosphere, for example, is a common method to introduce oxygen vacancies. washington.edunih.govresearchgate.net The stability of these resulting oxygen-deficient structures is demonstrated by their persistence after the treatment. This process has been shown to increase the surface energy of the material, which in turn lowers the activation energy for phase transformations during electrochemical cycling. washington.edunih.govresearchgate.net This indicates that the defect-rich structure is not only stable but also electrochemically advantageous.

The table below summarizes the effect of creating oxygen vacancies through annealing on the surface energy of Li₃VO₄, providing a quantitative measure of how defect chemistry influences the material's thermodynamic properties.

| Material | Annealing Conditions | Surface Energy (mJ m⁻²) |

| Pristine Li₃VO₄ | None | 50.6 |

| Oxygen-Deficient Li₃VO₄ | 400 °C in H₂ for 15 min | 60.7 |

This interactive table is based on data from studies on inducing oxygen vacancies to enhance electrochemical properties. nih.govresearchgate.net

The research indicates that while pristine Li₃VO₄ is thermodynamically stable, the introduction of defects like oxygen vacancies leads to a modified structure that, while higher in surface energy, exhibits improved properties for charge transport, suggesting a trade-off between pristine crystal stability and functional performance. washington.edunih.gov

Ionic Transport Phenomena in Trilithium Vanadium Tetraoxide

Mechanisms of Lithium Ion Diffusion in Li3VO4

The diffusion of lithium ions in trilithium vanadium tetraoxide is a complex process dictated by the material's intrinsic crystal structure, the energy required for ion migration, and the presence of structural features or defects.

Diffusion Pathways and Channels within the Li3VO4 Crystal Structure

The crystal structure of Li3VO4 is foundational to its ability to transport lithium ions. The β-phase of Li3VO4, for instance, is composed of corner-sharing VO4 and LiO4 tetrahedrons. researchgate.netmdpi.com This specific arrangement creates vacant octahedral and tetrahedral sites that provide numerous channels for the insertion and extraction of Li+ ions. mdpi.com These interconnected channels form three-dimensional pathways that facilitate Li-ion transport. researchgate.net The presence of these intrinsic pathways is crucial for ionic mobility. Furthermore, creating a hierarchical porous or mesoporous structure in Li3VO4 can significantly enhance performance by shortening the Li-ion transfer distance and providing a multitude of reaction sites. researchgate.net

Activation Barriers for Lithium Ion Migration in Li3VO4

The activation barrier, or migration energy, represents the energy threshold that a lithium ion must overcome to move from one site to another within the crystal lattice. A lower activation barrier generally corresponds to faster ion diffusion and higher ionic conductivity. While specific activation energy values for pristine Li3VO4 are not detailed in the provided research, studies on modified Li3VO4 indicate that this barrier can be manipulated. For example, doping Li3VO4 with iron (Fe) has been shown to result in a lower barrier potential for lithiation, suggesting a reduction in the activation energy for Li+ migration. researchgate.net This indicates that compositional modifications are a key strategy for optimizing the kinetic pathways of ionic transport in the material.

Role of Structural Features and Defects in Enhancing Ionic Mobility in Li3VO4

Structural features and defects within the Li3VO4 lattice play a critical role in enhancing the mobility of lithium ions. The introduction of oxygen vacancies, often achieved through aliovalent ion doping, can alter the electronic structure and facilitate faster Li+ diffusion. researchgate.net For instance, doping with Fe3+ introduces oxygen vacancies that are favorable for improving electronic conductivity and ionic transport. researchgate.net Similarly, creating an amorphous shell around crystalline Li3VO4 can help relax the high strain caused by Li+ insertion and facilitate diffusion through percolation pathways. researchgate.net The substitution of chromium (Cr3+) into lithium sites can also create lithium vacancies to maintain charge neutrality, which may influence ionic mobility. nih.gov

The following table summarizes the impact of various structural features and defects on ionic mobility in Li3VO4.

| Structural Feature / Defect | Mechanism of Enhancement | Source(s) |

| Mesopore Hierarchy | Creates interconnected channels, shortens Li-ion diffusion distances, and increases charge-transfer reaction sites. | researchgate.net |

| Oxygen Vacancies | Modulates the electronic structure and facilitates faster Li+ diffusion. | researchgate.netresearchgate.net |

| Amorphous Shell | Relaxes strain from Li+ insertion and facilitates diffusion via percolation pathways. | researchgate.net |

| Lithium Vacancies | Created by dopants (e.g., Cr3+ on Li+ sites) to maintain charge neutrality, potentially influencing ion movement. | nih.gov |

Factors Governing Ionic Conductivity in Li3VO4-Based Materials

Temperature Dependence of Ionic Conductivity in Li3VO4

For solid-state ion conductors, ionic conductivity is strongly dependent on temperature. Generally, as the temperature increases, the thermal energy of the ions increases, allowing them to overcome activation barriers more easily and move more freely through the lattice. This relationship often follows an Arrhenius model, where conductivity rises exponentially with temperature. ias.ac.in While pristine Li3VO4 exhibits great thermal stability with no significant weight loss when heated to 900 °C, specific data detailing the quantitative relationship between temperature and its ionic conductivity requires further investigation. mdpi.com

Influence of Compositional Modifications (e.g., Solid Solutions) on Ionic Conductivity

Doping the Li3VO4 lattice with other ions is another effective strategy. The incorporation of Ti4+ or Fe3+ has been shown to improve both electronic conductivity and Li+ diffusion kinetics. researchgate.net Furthermore, substituting germanium (Ge4+) can lead to the formation of a pure γ-phase Li3VO4 structure, which exhibits high Li+ conductivity. researchgate.net

The table below presents data on how specific compositional modifications affect the lithium-ion diffusion coefficient in Li3VO4.

| Material | Modification | Li-ion Diffusion Coefficient (DLi) (cm²/s) | Source(s) |

| Pristine Li3VO4 | None | 1.1 x 10⁻¹³ | mdpi.com |

| P-LVO | Surface coating with PEDOT:PSS | 4.4 x 10⁻¹³ | mdpi.com |

| LVO@rGO | Composite with reduced graphene oxide | Reported to be two orders of magnitude higher than pure LVO | benthamscience.comscispace.com |

Relationship between Crystallite Size, Morphology, and Lithium Ion Transport in Li3VO4

One-dimensional (1D) nanostructures like nanorods have demonstrated superior properties for lithium-ion transport. koreascience.kr This is attributed to several key factors:

Shortened Diffusion Paths: Nanoscale dimensions inherently reduce the distance lithium ions must travel, facilitating faster insertion and extraction. koreascience.krrsc.org

High Specific Surface Area: A larger surface area enhances the contact between the electrode material and the electrolyte, promoting efficient charge transfer at the interface. lithiuminventory.comkoreascience.kr

Facile Strain Relaxation: The nanostructure can better accommodate the volume changes that occur during the charge and discharge cycles, leading to improved structural stability. koreascience.kr

Studies have shown a clear hierarchy in performance based on morphology. The electrochemical performance and Li+ ion diffusion coefficient degrade in the order of nanorods, spheres, flowers, and finally, bulk materials. lithiuminventory.comkoreascience.kr Li3VO4 nanorods, possessing a combination of small particle size, high specific surface area, and high crystallinity, exhibit the largest Li+ ion diffusion coefficient among these forms. lithiuminventory.comkoreascience.kr Further enhancements have been achieved by coating these nanorods with carbon, which improves electronic conductivity and further boosts their Li+ ion storage capabilities. lithiuminventory.com

Mechanical methods, such as ball milling, have also been employed to reduce particle size. This process not only decreases the particle dimensions but can also introduce cation disordering, which enhances lithium-ion mobility and improves rate capability. rsc.org The reduction in particle size exposes more active sites and shortens the pathways for Li+ diffusion, leading to faster kinetics. rsc.org

Below is a data table summarizing the influence of morphology on the electrochemical properties of Li3VO4.

| Morphology | Key Structural Features | Impact on Li-ion Transport | Relative Performance |

| Nanorods | 1D nanostructure, small particle size, high surface area, high crystallinity. lithiuminventory.comkoreascience.kr | Provides short diffusion paths for ions and facile strain relaxation. koreascience.kr Exhibits the largest Li+ ion diffusion coefficient. lithiuminventory.com | Highest |

| Spherical Assemblies | Aggregates of smaller particles. lithiuminventory.com | Moderate diffusion pathways and surface area. | Medium |

| Flower-like Shapes | Complex, hierarchical structures. lithiuminventory.com | Longer and more tortuous diffusion paths compared to nanorods. | Low-Medium |

| Bulk Particles | Large, dense particle structure. rsc.org | Longest diffusion paths, lowest surface area-to-volume ratio. lithiuminventory.comrsc.org | Lowest |

Lithium Ion Transport Number Determination in Li3VO4 Systems

The lithium-ion transport number (tLi+), also known as the transference number, is a critical parameter that quantifies the fraction of the total ionic current carried by lithium ions. A high transference number (approaching 1) is desirable for an electrolyte, as it minimizes concentration gradients and allows for more efficient power delivery. While specific studies measuring the transference number of pure Li3VO4 as a solid electrolyte are not extensively detailed in the provided context, the standard methodologies used for lithium-ion conductors are applicable to Li3VO4 systems. The most common techniques are electrochemical in nature.

Bruce-Vincent Method

A widely used technique for determining the transference number in solid and polymer electrolytes is the Bruce-Vincent method. lithiuminventory.compw.edu.pl This steady-state DC polarization method involves a symmetric cell configuration, typically Li | Li3VO4 | Li.

The methodology is as follows:

Initial State Measurement: An initial AC Electrochemical Impedance Spectroscopy (EIS) measurement is taken to determine the initial interfacial and bulk resistances of the cell (R_b^0 and R_i^0). youtube.com

DC Polarization: A small, constant DC voltage (ΔV, typically 10-20 mV) is applied across the cell. pw.edu.plresearchgate.net This induces migration of both Li+ cations and V-O anionic framework components (though the framework is largely immobile). The current is monitored over time. Initially, all mobile ions contribute to the current (I_0). As the mobile anions (if any) are blocked at the lithium metal electrode, a concentration gradient builds up within the electrolyte. pw.edu.plresearchgate.net

Steady State: The current eventually decays to a stable, steady-state value (I_ss). At this point, the migration of anions is perfectly balanced by diffusion in the opposite direction, and only the lithium cations carry the net current across the cell. lithiuminventory.compw.edu.pl

Final State Measurement: A final EIS measurement is performed to determine the steady-state bulk and interfacial resistances (R_b^ss and R_i^ss). youtube.com

The lithium-ion transference number is then calculated using the Bruce-Vincent equation, which accounts for the resistances of the bulk electrolyte and the passivation layers at the electrode interface:

tLi+ = ( Iss (ΔV - I0Ri0) ) / ( I0 (ΔV - IssRiss) )

This equation provides a more accurate value than a simplified ratio of currents by correcting for the voltage drops across the interfaces. youtube.com

Hittorf Method

The Hittorf method is another fundamental technique based on measuring concentration changes in the vicinity of the electrodes after passing a known amount of charge through the cell. lithiuminventory.commetu.edu.trscribd.com The cell is typically divided into three compartments: an anodic, a central, and a cathodic compartment. metu.edu.trtudelft.nl After electrolysis for a set time, the compartments are separated, and the change in the amount of lithium in the anodic and cathodic compartments is determined by chemical analysis. lithiuminventory.com This change, relative to the total charge passed, allows for the calculation of the fraction of current carried by the cations and anions. metu.edu.trscribd.com While conceptually straightforward, this method can be more complex to implement for solid-state systems compared to liquid electrolytes. lithiuminventory.com

Other techniques, such as those based on Pulsed Field Gradient Nuclear Magnetic Resonance (PFG-NMR), can also be used to estimate the transference number by measuring the self-diffusion coefficients of the different ions in the material. rsc.org These methods provide valuable insights into the dynamics of ion transport within materials like this compound.

Computational and Theoretical Investigations of Trilithium Vanadium Tetraoxide

Density Functional Theory (DFT) Applications for Li3VO4

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Li3VO4, DFT has been instrumental in unraveling its electrochemical properties at an atomic level.

DFT calculations have been employed to understand the complex process of lithium insertion into the Li3VO4 host structure. researchgate.netacs.org Theoretical studies investigating numerous Li3+xVO4 configurations (for x values ranging from 0 to 3) reveal that the primary mechanism is not a simple intercalation but involves significant structural rearrangement of the host material. researchgate.netacs.org This rearrangement is driven by the incorporation of larger amounts of lithium ions, which induces changes due to ionic size and electrostatic effects. researchgate.netacs.org

The key finding from these computational studies is that for lithium insertion up to two additional ions (0 < x < 2), the process is characterized as an insertion reaction stabilized by the distortion of the initial hexagonal oxygen array. researchgate.netacs.org However, the insertion of a third lithium ion (x=3) would necessitate a more drastic reconstructive phase transformation, which is considered unlikely to be reversible. researchgate.netacs.org

As lithium is inserted into the Li3VO4 host, DFT predicts specific and energetically favorable structural transformations. For lithium content in the range of 0 < x < 2, the initial hexagonal structure (H1) distorts into a different hexagonal package (H2) to better accommodate the incoming lithium ions. researchgate.netacs.org This transformation is key to the material's stability during cycling in this voltage range. A particularly stable intermediate phase, H2-Li5VO4, is predicted to form. researchgate.netacs.org

A significant advantage identified through these calculations is the moderate volume expansion associated with this H1 to H2 transformation, which is only about 4% for the formation of Li5VO4. researchgate.netacs.org This small volume change is a crucial factor for maintaining structural integrity and ensuring good cycling stability. In contrast, the insertion of a third Li+ ion to form Li6VO4 would trigger a major reconstructive transformation to an antifluorite-type cubic structure (C), accompanied by a large volume expansion of 20%, making this process less reversible. researchgate.netacs.org

| Composition | Lithium Added (x) | Phase Transformation | Predicted Volume Expansion | Reversibility |

|---|---|---|---|---|

| Li5VO4 | 2 | H1 → H2 | ~4% | High |

| Li6VO4 | 3 | H2 → C (antifluorite-type) | ~20% | Unlikely |

A significant challenge for Li3VO4 is its intrinsically low electronic conductivity, which can impede its rate capability. researchgate.netresearchgate.net DFT calculations have been used to quantify this property by determining the electronic band structure and band gap. Theoretical studies confirm that pristine Li3VO4 has a large intrinsic band gap, which is characteristic of an insulator. researchgate.netiaea.org One study calculated the band gap to be approximately 3.19 eV based on UV-Vis spectra, and DFT calculations using different methods have produced similar values, such as 3.40 eV. researchgate.netmdpi.com

These computational findings underpin the experimental efforts to improve conductivity, for instance, by creating oxygen vacancies. DFT calculations on Li3VO4-δ (oxygen-deficient Li3VO4) show that the presence of an oxygen vacancy can enhance charge transfer, thereby improving electronic conductivity compared to the pristine material. researchgate.netiaea.org

The rate performance of an electrode material is critically dependent on how quickly lithium ions can move through its structure. DFT is used to model the potential pathways for Li-ion diffusion and to calculate the activation energy barriers for these paths. Lower activation energy corresponds to faster diffusion and better rate capability.

Computational studies have quantified the Li-ion diffusion coefficient (DLi) in Li3VO4. For instance, calculations based on electrochemical impedance spectroscopy (EIS) data for pristine Li3VO4 yielded a DLi value of 1.1 × 10⁻¹³ cm²/s. mdpi.com Theoretical models can then be used to understand how modifications, such as surface coatings or doping, affect this parameter. For example, a surface coating with the conductive polymer PEDOT:PSS was shown to increase the calculated DLi value to 4.4 × 10⁻¹³ cm²/s, indicating that the coating effectively improves Li-ion mobility. mdpi.com Similarly, Ti-substitution in γ-phase Li3VO4 has been shown through Galvanostatic Intermittent Titration Technique (GITT) analysis, a method complemented by theoretical understanding, to increase the Li+ diffusion coefficient by a factor of 100. acs.org

First-Principles Calculations for Dopant Incorporation and Their Energetics in Li3VO4

First-principles calculations, a class of methods that includes DFT, are essential for predicting the effects of doping on the Li3VO4 structure and properties. These studies can determine the thermodynamic stability and electronic structure modifications that result from substituting host atoms with dopants.

Theoretical investigations have shown that doping can be an effective strategy to enhance the electronic conductivity of Li3VO4 by reducing its band gap. acs.org For example, DFT calculations on In/Ce co-doping demonstrated that this can substantially lower the band gap and increase electronic conductivity by orders of magnitude (from 2.79 × 10⁻⁴ to 1.38 × 10⁻² S cm⁻¹). acs.org The calculations involve determining the dopant formation energy (Ef) to assess the thermodynamic stability of the doped system; a negative formation energy indicates an exothermic and stable configuration. acs.org

Other doping strategies have also been explored computationally:

Titanium (Ti⁴⁺): Doping with Ti⁴⁺ has been investigated to increase conductivity and structural stability. acs.org

Silicon (Si⁴⁺): First-principle calculations were used to study the doping mechanism and energy changes when Si is introduced into the Li3VO4 lattice, revealing the formation of an interstitial Li+ to maintain charge balance. researchgate.net

Nickel (Ni²⁺): Doping with nickel has been shown theoretically and experimentally to promote the formation of V⁴⁺ ions and a more amorphous surface, which may reduce the activation energy for phase transitions. researchgate.net

| Dopant(s) | Computational Method | Key Predicted Effect | Reference |

|---|---|---|---|

| In/Ce | DFT | Reduced band gap, increased electronic conductivity | acs.org |

| Si | First-principles | Formation of interstitial Li+, charge balance stabilization | researchgate.net |

| Ti | DFT | Increased conductivity and structural stability | acs.org |

| Ni | - | Promoted V⁴⁺ formation, reduced activation energy | researchgate.net |

Theoretical Approaches to Solid Electrolyte Interphase (SEI) Formation on Li3VO4 Surfaces

The solid electrolyte interphase (SEI) is a passivation layer that forms on the anode surface due to electrolyte decomposition. osti.govresearchgate.net Its properties are critical for the stability and long-term performance of the battery. Understanding the formation and characteristics of the SEI on Li3VO4 is crucial, and theoretical modeling provides insights that are difficult to obtain experimentally. osti.govresearchgate.net

Theoretical approaches to studying the SEI involve a range of computational methods from the electronic to the mesoscale level. osti.govresearchgate.net

Ab initio molecular dynamics (AIMD): This method can be used to simulate the initial electrolyte decomposition reactions at the Li3VO4 surface, identifying the reduction products that form the SEI.

Density Functional Theory (DFT): DFT calculations are used to determine the thermodynamics and kinetics of electrolyte reduction reactions. osti.gov They can also be used to model the fundamental properties of SEI components, such as their electronic structure (e.g., band gap to understand electron tunneling), Li-ion transport mechanisms, and mechanical stability. osti.govosti.gov For instance, DFT can be used to calculate the electron tunneling barrier from the anode to the electrolyte through the SEI, which helps predict the critical thickness needed for the SEI to effectively block further electrolyte reduction. osti.gov

Atomistic Molecular Dynamics (MD) with force fields: These simulations can model the structure of the electrode/electrolyte interface in the presence of an SEI layer under applied voltages, providing insight into how the SEI composition and thickness affect electrolyte structure and Li-ion transport to the anode surface. anl.gov

While many computational studies focus on SEI formation on graphite (B72142) or lithium metal, the same theoretical approaches are applicable to the Li3VO4 surface to understand its unique interfacial chemistry and to guide the design of electrolytes that form a stable and efficient SEI. osti.govresearchgate.netcomsol.com

Advanced Characterization Techniques Applied to Trilithium Vanadium Tetraoxide Materials

Diffraction-Based Characterization of Li3VO4

Diffraction techniques are fundamental in determining the atomic and molecular structure of crystalline materials. By analyzing the scattering pattern of a beam of X-rays or neutrons, detailed information about the arrangement of atoms within the crystal lattice can be obtained.

X-ray diffraction (XRD) is a primary tool for identifying the crystalline phases of Li3VO4 and tracking its structural evolution under various synthesis and processing conditions. The diffraction pattern serves as a unique fingerprint for a specific crystalline phase. nih.gov

Standard Li3VO4 synthesized by solid-state reaction methods typically exhibits an orthorhombic crystal structure belonging to the Pmn21 space group. ucl.ac.uk However, different synthesis techniques can lead to the formation of a cation-disordered phase with a hexagonal structure (P63mc space group). This disordered phase, often achieved through rapid synthesis methods like spray-drying, is characterized by a random distribution of lithium and vanadium ions on the cation sites. xmu.edu.cn

The structural differences between the ordered and disordered phases are readily apparent in their XRD patterns. The ordered orthorhombic phase shows a distinct set of diffraction peaks, while the disordered hexagonal phase exhibits broader peaks and the absence of certain reflections, indicating a loss of long-range crystallographic order. Ball-milling of crystalline Li3VO4 can also induce a transition to a more disordered state.

Below is a table summarizing the crystallographic data for the common phases of Li3VO4.

| Property | Orthorhombic (Ordered) | Hexagonal (Cation-Disordered) |

| Crystal System | Orthorhombic | Hexagonal |

| Space Group | Pmn21 | P63mc |

| JCPDS Card No. | 38-1247 | - |

Note: The lattice parameters for these phases can vary slightly depending on the synthesis conditions and any potential doping.

In-situ X-ray diffraction is a powerful technique for monitoring the structural changes in Li3VO4 in real-time as the battery undergoes charging and discharging cycles. blue-scientific.comtaylorfrancis.com This method provides invaluable insights into the reaction mechanisms and the structural stability of the material during electrochemical operation.

Studies using in-situ XRD have revealed that Li3VO4 experiences an irreversible phase transformation during the initial lithiation process. acs.orgnih.gov This initial structural change is one of the contributing factors to the low initial Coulombic efficiency often observed in Li3VO4 anodes. However, in subsequent cycles, the material tends to exhibit a more reversible insertion and de-insertion of lithium ions, indicating better structural stability after the initial formation cycles. researchgate.net

For certain modified Li3VO4 materials, such as those with specific dopants, in-situ XRD has shown that no new phases are formed during cycling, which suggests that these modifications can enhance the structural adaptability of the material to lithium ion insertion and extraction. researchgate.net This real-time monitoring is crucial for understanding how to improve the cycling stability and lifespan of Li3VO4-based batteries.

High-temperature X-ray diffraction (HTXRD) is employed to study the structural stability and phase transitions of Li3VO4 at elevated temperatures. This is particularly important for understanding the material's behavior during high-temperature synthesis and its thermal stability in battery applications, which can be subject to temperature fluctuations.

Investigations using HTXRD have shown that Li3VO4 undergoes structural phase transitions at high temperatures. jkps.or.kr For instance, anomalies in the temperature-dependent cell parameters of Li3VO4 single crystals have been observed around 710 °C and 770 °C. jkps.or.kr These changes in the lattice parameters and unit cell volume indicate the occurrence of phase transitions. One of the high-temperature phases has been identified as an intermediate phase with a subgroup structure of the room-temperature orthorhombic phase. jkps.or.kr Understanding these high-temperature phase transitions is critical for controlling the crystallographic properties of Li3VO4 during its synthesis from a melt, as these transitions can induce micro-cracks in the resulting crystals. jkps.or.kr

Differential thermal analysis (DTA) has also been used in conjunction with HTXRD to confirm these phase transitions, with endothermic peaks observed around 710 °C and 760 °C. jkps.or.kr

Neutron diffraction is a complementary technique to XRD and is particularly sensitive to light elements like lithium and oxygen. jinr.rusumitomo-chem.co.jp This makes it an exceptionally powerful tool for precisely determining the positions and site occupancies of lithium and oxygen atoms within the Li3VO4 crystal lattice. While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei, and the scattering cross-section does not have a simple dependence on the atomic number.

This technique is invaluable for distinguishing between elements with similar atomic numbers, such as transition metals, and for accurately locating the light lithium ions. frontiersin.org In the context of Li3VO4, neutron diffraction can provide detailed information on the distribution of Li+ ions within the structure, which is crucial for understanding the ionic conductivity and electrochemical behavior of the material.

By combining neutron diffraction data with XRD data in a Rietveld refinement, a more complete and accurate structural model of Li3VO4 can be developed. This is especially important for studying cation-disordered phases, where determining the precise distribution of lithium and vanadium ions on the various crystallographic sites is essential for understanding the structure-property relationships. frontiersin.org

Pair Distribution Function (PDF) analysis is a technique derived from total scattering data (both Bragg and diffuse scattering) from X-ray or neutron diffraction experiments. It is particularly useful for studying materials that lack long-range order, such as amorphous or disordered crystalline materials like some forms of Li3VO4. atomfair.comaps.org

The PDF, G(r), describes the probability of finding two atoms separated by a certain distance, r. This provides detailed information about the local atomic structure, or short-range order, even when long-range periodicity is absent.

For cation-disordered Li3VO4, PDF analysis has shown that while the long-range atomic periodicity is disrupted, the short-range local structure remains largely intact. xmu.edu.cn This means that the fundamental building blocks of the structure, the VO4 and LiO4 tetrahedra, are preserved. The analysis reveals the presence of local cation-ordered domains on the scale of a few angstroms within a globally disordered structure. This dichotomy between short-range order and long-range disorder is a key feature of high-performance, cation-disordered Li3VO4 anodes.

Spectroscopic Characterization of Li3VO4

Spectroscopic techniques probe the interactions between electromagnetic radiation and matter, providing information about the chemical bonding, electronic structure, and vibrational modes of a material.

This article will be updated with a detailed section on Spectroscopic Characterization of Li3VO4 in a future version.

X-ray Photoelectron Spectroscopy (XPS): Surface Chemistry, Oxidation States, and SEI Analysis on Li3VO4

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique crucial for analyzing the chemical composition and electronic states of the outermost layers of Li3VO4. It provides critical information on the oxidation states of constituent elements and is instrumental in studying the Solid Electrolyte Interphase (SEI) layer that forms during electrochemical cycling.

Surface Chemistry and Oxidation States: XPS analysis of pristine Li3VO4 typically reveals the expected elemental composition of lithium, vanadium, and oxygen. The high-resolution spectrum of the V 2p region is of particular interest. It is characterized by two main peaks, V 2p3/2 and V 2p1/2. In fully oxidized Li3VO4, these peaks are primarily attributed to vanadium in the +5 oxidation state (V5+). However, studies have shown the presence of V4+ states as well, often induced by factors such as oxygen vacancies or surface modifications. For instance, in oxygen-deficient Li3VO4−δ, two pairs of peaks can be identified at approximately 515.9/523.5 eV and 517.1/524.9 eV, corresponding to the 2p3/2 and 2p1/2 orbitals of V4+ and V5+, respectively. researchgate.net The O 1s spectrum can also provide valuable information, with peaks around 529.8 eV ascribed to O2− in the Li3VO4 crystal lattice and peaks at higher binding energies (e.g., 531.5 eV) often related to surface-adsorbed species like hydroxides (O-H bonds). researchgate.net

SEI Analysis: In the context of lithium-ion batteries, the formation of an SEI layer on the anode surface is a critical phenomenon that dictates battery performance and safety. diva-portal.orgkratos.com XPS is a powerful tool for probing the chemical makeup of this layer, which is formed from the decomposition products of the electrolyte. diva-portal.orgrsc.org Analysis of the SEI on Li3VO4 electrodes after cycling can identify various inorganic and organic species. Common components detected include lithium fluoride (B91410) (LiF), lithium carbonate (Li2CO3), and lithium alkyl carbonates, which are decomposition products of common electrolytes like LiPF6 dissolved in organic carbonates. kratos.comrsc.org Understanding the composition and evolution of the SEI layer through XPS helps in designing strategies to improve the stability and longevity of Li3VO4-based electrodes. pnnl.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (7Li, 51V, 27Al MAS NMR): Local Environment and Ion Dynamics in Li3VO4

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful probe of the local atomic environment and ionic motion in solid materials. nih.gov For Li3VO4, solid-state Magic Angle Spinning (MAS) NMR studies, particularly of 7Li and 51V nuclei, provide detailed insights into the crystallographic sites, local structural distortions, and lithium-ion dynamics.

Local Environment Analysis: 7Li and 51V NMR spectra can distinguish between different local environments of lithium and vanadium atoms within the crystal structure. The interaction of the nuclear quadrupole moment with the local electric field gradient (EFG) provides information on the symmetry of the atomic sites. For a Li3VO4 single crystal, the quadrupole coupling constant (e2qQ/h) and asymmetry parameter (η) have been determined for both 7Li and 51V nuclei. researchgate.net At room temperature, values of e2qQ/h = 53.68 ± 2 kHz and η = 0.169 have been reported for 7Li, while for 51V, e2qQ/h = 1.44 ± 2 MHz and η = 0 were determined. researchgate.net The higher symmetry of the tetrahedral VO4 environment compared to the LiO4 environment is reflected in these parameters. researchgate.net Furthermore, doping or substitutions, for example with chromium, can be monitored as the NMR spectra are sensitive to changes in the local structure and the introduction of paramagnetic species. researchgate.net

Ion Dynamics: NMR is also employed to study the mobility of lithium ions, a key factor for battery performance. cam.ac.uk Techniques like spin-lattice relaxation time (T1) measurements can probe ionic motion over a range of temperatures. cam.ac.uknih.gov Studies on Li3VO4 have shown that the spin-lattice relaxation rates for both 7Li and 51V are similar and exhibit a quadratic dependence on temperature (T2), suggesting that the Raman process is the dominant mechanism for nuclear quadrupole relaxation. researchgate.net By analyzing changes in the NMR linewidth and relaxation times as a function of temperature, information about the activation energy for Li+ diffusion can be extracted. researchgate.netnih.gov

Raman Spectroscopy: Vibrational Modes and Phase Transformations in Li3VO4